molecular formula C10H16N4O2S B139617 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- CAS No. 132304-37-1

4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-

Cat. No. B139617
M. Wt: 256.33 g/mol
InChI Key: MJIVQZAYPYEAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been shown to possess a range of biological activities. In

Mechanism Of Action

The mechanism of action of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties and can be used to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- in lab experiments is its potential for use in cancer research. This compound has been shown to possess anti-cancer properties and can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are a number of future directions for research on 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in a range of scientific research areas.

Synthesis Methods

The synthesis of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be achieved through a multi-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of 5-ethyl-1,3,4-thiadiazol-2-yl)acetamidine. The second step involves the reaction of this intermediate with morpholine in the presence of a base such as sodium hydride. This results in the formation of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-.

Scientific Research Applications

4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- has been studied for its potential applications in a range of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses anti-cancer properties and can be used to inhibit the growth of cancer cells. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the treatment of bacterial and viral infections.

properties

CAS RN

132304-37-1

Product Name

4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15)

InChI Key

MJIVQZAYPYEAII-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CN2CCOCC2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCOCC2

Other CAS RN

132304-37-1

synonyms

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide

Origin of Product

United States

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